7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a bifunctional heterocyclic intermediate designed for the synthesis of advanced organic electronic materials. The electron-deficient benzothiadiazole core is a widely used acceptor unit in donor-acceptor copolymers and small molecules for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1]. The compound's two distinct functional groups—a bromine atom at the 7-position and a carbaldehyde at the 4-position—provide orthogonal reactivity. The bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, while the aldehyde group is available for condensation reactions, enabling the construction of complex conjugated systems [2].
Substituting the bromine atom in 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde with other halogens like chlorine or fluorine is not a chemically equivalent exchange. The identity of the halogen atom systematically tunes the electron-withdrawing strength of the benzothiadiazole acceptor unit. This directly impacts the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting polymers or small molecules [1]. These energy levels are critical parameters that dictate device performance, particularly the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) in organic solar cells [2]. Therefore, the choice of the bromo-substituted variant is a specific design decision to achieve a targeted electronic profile, making it non-interchangeable with its chloro- or fluoro-analogs for performance-critical applications.
In high-performance organic solar cells, the choice of halogen on benzothiadiazole-based solid additives directly impacts active layer morphology and device efficiency. A study on the PM6:L8-BO system demonstrated that a dibromo-benzothiadiazole (BT-2Br) volatile solid additive (VSA) enabled a power conversion efficiency (PCE) of 19.11%. This result was superior to devices using difluoro- (BT-2F) or dichloro- (BT-2Cl) analogs, and significantly higher than the reference device without any additive (18.31%). The improved performance with the bromo-additive was attributed to its superior donor/acceptor interactions, leading to a more well-ordered morphology and enhanced charge transport properties.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 19.11% (with BT-2Br additive) |
| Comparator Or Baseline | 18.31% (reference device without additive); Outperforms BT-2F and BT-2Cl additives |
| Quantified Difference | +0.8% absolute PCE increase vs. baseline |
| Conditions | PM6:L8-BO based organic solar cell processed with a volatile solid additive (VSA). |
This demonstrates that the bromo-substituted benzothiadiazole core provides the optimal balance of intermolecular interactions for creating highly efficient device morphologies, a key factor for industrial and academic R&D.
The strategic use of halogenation on acceptor building blocks is a proven method for optimizing the electronic properties and performance of non-fullerene acceptors (NFAs). In a comparative study, chlorination of a benzotriazole (BTA) based NFA (Cl-BTA3) resulted in lower HOMO and LUMO energy levels compared to its non-halogenated parent (BTA3). When blended with a polymer donor, the device based on the chlorinated NFA achieved a power conversion efficiency (PCE) of 10.75%, a significant improvement over the 9.08% PCE of the non-halogenated version. This enhancement was attributed to improved carrier mobility and reduced bimolecular recombination, showcasing how halogen choice is a critical lever for performance.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 10.75% (with Cl-BTA3 acceptor) |
| Comparator Or Baseline | 9.08% (with non-halogenated BTA3 acceptor) |
| Quantified Difference | 18.4% relative PCE increase |
| Conditions | Organic solar cell with a PE25 polymer donor and a halogenated vs. non-halogenated A2-A1-D-A1-A2-type NFA. |
This evidence supports procuring the bromo-substituted building block specifically to access a distinct electronic profile that is essential for designing next-generation, high-efficiency organic semiconductors.
In palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical process parameter. The reactivity of the carbon-halogen bond follows the general trend of C-I > C-Br > C-Cl. While aryl iodides offer the highest reactivity, they can be less stable and more prone to undesirable side reactions like dehalogenation or homocoupling. Conversely, aryl chlorides are highly stable but often require more forcing reaction conditions (higher temperatures, stronger bases, specialized catalysts), which can be incompatible with sensitive functional groups. The C-Br bond in 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde represents a widely-used compromise, offering robust reactivity under standard Suzuki or Stille conditions without the instability of an iodide, ensuring predictable and reproducible synthesis outcomes.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Good reactivity and stability (Aryl Bromide) |
| Comparator Or Baseline | Higher reactivity, lower stability (Aryl Iodide); Lower reactivity, higher stability (Aryl Chloride) |
| Quantified Difference | Not applicable; qualitative process optimization parameter. |
| Conditions | General Suzuki-Miyaura and Stille cross-coupling reactions. |
For procurement in a synthetic campaign, selecting the bromo-analog is a strategic choice for process reliability, balancing reaction efficiency with precursor stability and minimizing the need for harsh, costly, or complex catalytic systems.
This compound is a strong candidate for synthesizing novel non-fullerene acceptors or donor-acceptor polymers where precise morphological control is paramount. As demonstrated by analogous dibromo-BT derivatives, the bromo-substituent can facilitate superior intermolecular packing and phase separation when used in active layer blends, leading to devices with enhanced charge transport and power conversion efficiencies exceeding 19%.
Use this building block in synthetic routes where the goal is to achieve a specific HOMO/LUMO energy level alignment for maximizing device open-circuit voltage (Voc) and minimizing energy loss. The bromo-substituted benzothiadiazole core provides a defined level of electron-withdrawing strength, a critical parameter in the molecular engineering of NFAs that have achieved efficiencies over 10% through systematic halogen tuning.
This precursor is well-suited for multi-step synthetic campaigns that rely on predictable and high-yielding Suzuki or Stille cross-coupling reactions. Its C-Br bond provides a reliable balance of reactivity and stability, making it the right choice for syntheses where avoiding the harsh conditions required for C-Cl activation or the potential side-reactions of C-I bonds is a priority for process robustness and yield.
Irritant